molecular formula C14H14N2 B3008357 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile CAS No. 2094845-16-4

3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile

Cat. No.: B3008357
CAS No.: 2094845-16-4
M. Wt: 210.28
InChI Key: ZLDMDGTWPYTZKC-UHFFFAOYSA-N
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Description

3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a prop-2-yn-1-yl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropyl and prop-2-yn-1-yl groups.

    Reduction: Reduced forms of the nitrile group to primary amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzamide
  • 3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzaldehyde

Uniqueness

3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile is unique due to its combination of a cyclopropyl group and a prop-2-yn-1-yl group attached to a benzonitrile moiety. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

3-[[cyclopropyl(prop-2-ynyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-8-16(14-6-7-14)11-13-5-3-4-12(9-13)10-15/h1,3-5,9,14H,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMDGTWPYTZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC(=CC=C1)C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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